Cyclo(Ala-Gly)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3-5(9)6-2-4(8)7-3/h3H,2H2,1H3,(H,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCHEGCKVBMSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90875603 | |
| Record name | Piperazine-2,5-dione, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90875603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Cyclo(alanylglycyl) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
250 mg/mL | |
| Record name | L-Cyclo(alanylglycyl) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4526-77-6 | |
| Record name | Cyclo(alanyl-glycyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004526776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine-2,5-dione, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90875603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Cyclo(alanylglycyl) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
247 °C | |
| Record name | L-Cyclo(alanylglycyl) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Biosynthetic Pathways
Isolation from Microorganisms (e.g., Aspergillus fumigatus)
Cyclo(-ala-gly) has been identified as a natural product and secondary metabolite in several fungal species. It has been notably isolated from the fungus Aspergillus fumigatus. biosino.orgacgpubs.org This species is known for producing a wide array of secondary metabolites, including various diketopiperazines. acgpubs.orgasm.orgscielo.br Strains of Aspergillus fumigatus have been found to produce at least seven different cyclic dipeptides. asm.org
In addition to Aspergillus fumigatus, Cyclo(-ala-gly) has been identified as a metabolite of the mangrove endophytic fungus, Penicillium thomii. medchemexpress.com The isolation of this compound from different fungal genera highlights its distribution within the microbial world. The general class of diketopiperazines, to which Cyclo(-ala-gly) belongs, is produced by a variety of fungi, plants, bacteria, and animals. itjfs.comresearchgate.net
Biosynthetic Mechanisms of Cyclic Dipeptides in Biological Systems
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are the simplest form of cyclic peptides, typically formed by the intramolecular cyclization of a linear dipeptide. itjfs.comresearchgate.net This cyclization involves the formation of two amide bonds, creating a stable six-membered ring.
The biosynthesis of these compounds in biological systems can occur through several mechanisms. A primary route involves non-ribosomal peptide synthetases (NRPSs). These large, multi-enzyme complexes are capable of synthesizing peptides without the direct involvement of ribosomes. In some pathways, the final step is the cyclization of a dipeptidyl-tRNA intermediate, which is released from the ribosome to form the DKP.
Another established mechanism is the spontaneous cyclization of linear dipeptides. researchgate.net For instance, studies have shown that linear dipeptides can undergo intramolecular cyclization in aqueous solutions to form cyclic dipeptides. researchgate.net The stability of the DKP ring structure makes them less susceptible to enzymatic degradation compared to their linear counterparts, which is a key characteristic for their role as bioactive molecules. itjfs.comitjfs.com
Enzymatic Formation in Biological and Food Systems
The formation of cyclic dipeptides is not limited to microbial secondary metabolism; it also occurs through enzymatic processes in other biological systems and in the processing of food. While specific enzymes that synthesize Cyclo(-ala-gly) are not extensively documented, the general enzymatic formation of DKPs is known. For example, researchers have isolated and purified a cyclo(Gly-Gly) hydrolase from a Bacillus sp., indicating the existence of enzymes that act on these cyclic structures, although this particular enzyme breaks them down rather than synthesizes them. tandfonline.com
In food systems, cyclic dipeptides are often formed during processes like heating, roasting, or fermentation. itjfs.comwikipedia.org They are considered byproducts of the cleavage of terminal peptides and have been identified in a variety of foods, including dairy products, meat, and fermented beverages. itjfs.comresearchgate.net For example, heating tripeptides can lead to the formation of cyclic dipeptides. itjfs.com Research has shown that heating tripeptides of the X-Hyp-Gly type can efficiently convert them into Hyp-containing cyclic dipeptides. acs.org This thermal formation is also observed for other tripeptides, such as Ala-Leu-Gly, which yields cyclo(Ala-Leu). itjfs.com These findings suggest that the specific amino acid sequence plays a crucial role in the formation of cyclic dipeptides during food processing. itjfs.com
Synthetic Strategies and Chemical Derivatization
Solution-Phase Peptide Synthesis Approaches
Solution-phase synthesis is a classical and versatile method for preparing peptides. It involves the sequential coupling of amino acids in a homogenous solvent system, with purification of intermediates after each step.
The cornerstone of synthesizing Cyclo(-ala-gly) in solution is the preparation of its linear precursor, alanyl-glycine (Ala-Gly). A common strategy employs the Nα-Boc (tert-butoxycarbonyl) protection scheme. wikipedia.org The synthesis begins with the protection of the amino group of alanine (B10760859), typically using Di-tert-butyl dicarbonate (B1257347) to form Boc-L-alanine. Concurrently, the carboxyl group of glycine (B1666218) is protected, often as a methyl or ethyl ester, to yield, for example, glycine methyl ester hydrochloride. fishersci.ptwikipedia.org
The two protected amino acids are then coupled to form the protected dipeptide, Boc-Ala-Gly-OMe. Following the successful coupling, the protecting groups at both the N-terminus (Boc) and C-terminus (ester) are removed. The Boc group is typically cleaved under acidic conditions using reagents like trifluoroacetic acid (TFA), while the ester is hydrolyzed using a base such as lithium hydroxide (B78521) (LiOH). fishersci.fi This yields the deprotected linear dipeptide, H-Ala-Gly-OH.
The final and critical step is the intramolecular head-to-tail cyclization. To facilitate this, the carboxyl group of the linear dipeptide is activated. A widely used method is the formation of an active ester, such as a p-nitrophenyl ester. fishersci.fiwikipedia.org This activation makes the carboxyl carbon more electrophilic, promoting nucleophilic attack by the N-terminal amino group. The cyclization is performed under high-dilution conditions (≤1 mM) to favor the intramolecular reaction and minimize competing intermolecular polymerization, which would lead to linear oligomers. Current time information in Kanpur, IN. The reaction proceeds via the formation of a stable six-membered ring, releasing the activating group and yielding the final product, Cyclo(-ala-gly).
The efficiency of both the linear precursor synthesis and the final cyclization step is highly dependent on the choice of coupling reagents and reaction conditions. coreyorganics.com Coupling reagents are activators of the carboxylic acid group, facilitating amide bond formation. coreyorganics.com
Coupling Reagents:
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) is a classic and cost-effective coupling reagent. wikipedia.orgwikipedia.orgfishersci.dk It activates the carboxyl group by forming an O-acylisourea intermediate. However, its use can be complicated by the formation of a nearly insoluble byproduct, dicyclohexylurea (DCU), and the risk of racemization. mpg.de
Uronium/Guanidinium Salts: Reagents like HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to faster reaction times with lower levels of racemization compared to carbodiimides. fishersci.ptCurrent time information in Kanpur, IN.advancedchemtech.comwikipedia.org They are frequently used in modern peptide synthesis.
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent, particularly for sterically hindered couplings and cyclization reactions. Current time information in Kanpur, IN.
Additives and Bases: To suppress racemization and improve reaction rates, coupling reagents are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). coreyorganics.comwikipedia.org HOBt reacts with the activated intermediate to form an active ester, which is less prone to racemization. coreyorganics.com The reactions are carried out in the presence of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the released acid and maintain an optimal pH for the reaction. fishersci.fiwikipedia.org
Reaction Conditions: As mentioned, high dilution is a critical factor for successful cyclization, preventing the formation of undesirable linear polymers. Current time information in Kanpur, IN. The choice of solvent is also important, with dichloromethane (B109758) (DCM) and dimethylformamide (DMF) being commonly used. Temperature control is crucial to prevent side reactions and racemization.
Solid-Phase Peptide Synthesis (SPPS) for Cyclo(-ala-gly) and its Analogs
Solid-Phase Peptide Synthesis (SPPS) offers an alternative to solution-phase methods, streamlining the synthesis of the linear precursor by immobilizing it on a solid support. fishersci.se
In a typical Fmoc-based SPPS for the Ala-Gly precursor, the C-terminal amino acid, glycine, is first anchored to a suitable acid-labile resin, such as a 2-chlorotrityl chloride (2-CTC) resin. fishersci.seadvancedchemtech.com The use of 2-CTC resin is advantageous as it allows for the cleavage of the final peptide under very mild acidic conditions, which keeps acid-sensitive protecting groups on side chains intact and minimizes diketopiperazine formation during synthesis. advancedchemtech.com
Once glycine is attached, its N-terminal Fmoc protecting group is removed using a mild base, typically a solution of piperidine (B6355638) in DMF. The next amino acid, Fmoc-L-alanine, is then activated using a coupling reagent like HATU or HBTU and coupled to the free amino group of the resin-bound glycine. fishersci.se After the coupling is complete, the linear dipeptide, still attached to the resin, is washed to remove excess reagents.
The fully assembled linear peptide is then cleaved from the resin. For the 2-CTC resin, this can be achieved with a dilute solution of TFA (e.g., 1%) in DCM. wikipedia.org This process yields the fully protected linear dipeptide in solution. Following cleavage, the N-terminal Fmoc group is removed, and the peptide undergoes cyclization in solution under high-dilution conditions, using coupling reagents such as PyBOP or HATU, similar to the final step in solution-phase synthesis. wikipedia.orgfishersci.se This hybrid approach, combining solid-phase synthesis of the linear precursor with solution-phase cyclization, is highly efficient for producing cyclic peptides.
Thermal and Enzymatic Cyclization from Linear Tripeptide Precursors
Alternative methods for generating cyclic dipeptides involve the cyclization of linear precursors via thermal or enzymatic means, often starting from tripeptides.
Thermal Cyclization: Heating linear dipeptides, such as Ala-Gly, can induce intramolecular cyclization to form the corresponding diketopiperazine. wikipedia.orgfishersci.com This process can occur in the solid state or under hydrothermal conditions, where water acts as a mediator. fishersci.comfishersci.nl However, this method can require high temperatures, which may also lead to decomposition. wikipedia.org
A more efficient thermal approach involves the use of a linear tripeptide precursor. advancedchemtech.comfishersci.at Studies have shown that heating a linear tripeptide with the sequence X-Pro/Hyp-Gly results in the efficient formation of Cyclo(X-Pro/Hyp) and the elimination of the C-terminal glycine. fishersci.at Similarly, heating a tripeptide like Gly-Pro-Ala can produce Cyclo(Gly-Pro) through the cleavage of the C-terminal alanine. advancedchemtech.com Applying this principle, a linear tripeptide such as Ala-Gly-Ala could be heated to induce cyclization between the first two residues and subsequent cleavage of the third amino acid, yielding Cyclo(-ala-gly). This method's efficiency is often higher than direct cyclization of a dipeptide. advancedchemtech.com
Enzymatic Cyclization: Enzymatic methods offer high specificity and mild reaction conditions. While specific cyclases for Cyclo(-ala-gly) are not commonly used, general enzymatic strategies can be applied. One approach involves the proteolytic breakdown of a larger peptide chain, followed by the spontaneous cyclization of the resulting dipeptide fragment. wikipedia.org
A more targeted chemoenzymatic strategy uses a linear tripeptide precursor designed for enzymatic cleavage. For instance, a precursor like Ac-Leu-Lys-Gly-Acp-OEt can be cleaved by an endogenous enzyme like plasmin to release the C-terminal dipeptide ester, Gly-Acp-OEt, which then undergoes spontaneous cyclization. ontosight.ai By analogy, a tripeptide precursor ending in the Ala-Gly sequence could be synthesized and subjected to a specific protease that cleaves the peptide bond after the first amino acid, releasing the H-Ala-Gly-OH dipeptide, which would then cyclize. wikipedia.orgontosight.ai
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the selectivity and efficiency of enzymatic catalysis. These routes are particularly powerful for complex peptide modifications and cyclizations.
One prominent strategy involves using thioesterase (TE) domains from nonribosomal peptide synthetases (NRPSs). ontosight.ai NRPSs are large multi-enzyme complexes that biosynthesize many natural cyclic peptides. Their terminal TE domains are responsible for catalyzing the final cyclization and release of the peptide from the synthetase. ontosight.ai In a chemoenzymatic approach, the linear peptide precursor, H-Ala-Gly-OH, is first synthesized chemically. It is then activated as a thioester, for example, an N-acetylcysteamine (SNAC) thioester. This chemically synthesized peptide thioester can then be presented as a substrate to an isolated TE domain, which catalyzes the intramolecular cyclization under mild, aqueous conditions to form Cyclo(-ala-gly). ontosight.ai
Another chemoenzymatic approach uses enzymes for selective deprotection. A linear precursor, such as Boc-Gly-Pro-Glu(OBn)₂, can be treated with a protease, like one from B. subtilis, which selectively hydrolyzes the C-terminal benzyl (B1604629) ester to expose the free carboxylic acid, leaving the N-terminal Boc group intact. chemicalworlds.com This enzymatically deprotected intermediate can then be subjected to a chemical cyclization step. This method allows for precise manipulations that might be challenging using purely chemical deprotection methods.
These routes highlight the synergy between chemical and biological tools, enabling the efficient and specific synthesis of cyclic peptides like Cyclo(-ala-gly).
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state conformation of Cyclo(-ala-gly). Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the puzzle of its spatial arrangement.
1D and 2D NMR Techniques (e.g., COSY, NOESY, HMQC)
One-dimensional ¹H NMR provides initial information on the chemical environment of each proton in the molecule. However, for a comprehensive structural analysis, 2D NMR techniques are indispensable.
Correlation Spectroscopy (COSY): This homonuclear correlation technique is fundamental in identifying protons that are scalar-coupled, typically those on adjacent carbon atoms. emerypharma.com In Cyclo(-ala-gly), COSY spectra would reveal correlations between the α-protons and the β-protons of the alanine (B10760859) residue, as well as between the α-protons and the amide protons.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These heteronuclear techniques correlate protons with directly bonded (HSQC) or long-range coupled (HMBC) heteronuclei, most commonly ¹³C. creative-biostructure.comyoutube.com HSQC is used to assign the carbon signals based on their attached protons, while HMBC provides connectivity information across several bonds, aiding in the confirmation of the peptide backbone and the assignment of quaternary carbons. creative-biostructure.comyoutube.com
The combination of these techniques allows for a detailed mapping of the covalent structure and the conformational preferences of Cyclo(-ala-gly) in solution.
Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a vital tool for verifying the molecular weight and elemental composition of Cyclo(-ala-gly), as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule with a high degree of confidence. researchgate.net For Cyclo(-ala-gly) (C₅H₈N₂O₂), HRMS would confirm its molecular weight of 128.13 g/mol . labsolu.ca This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Sequence Verification
Tandem mass spectrometry (MS/MS) is employed to determine the amino acid sequence of peptides. uniroma1.it In an MS/MS experiment, the protonated molecule of Cyclo(-ala-gly) is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation of the diketopiperazine ring typically involves cleavage of the amide bonds, leading to characteristic product ions that can be used to confirm the sequence of alanine and glycine (B1666218). The fragmentation patterns of cyclic peptides can be more complex than those of their linear counterparts, but they provide invaluable information for sequence verification. conicet.gov.ar
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
Investigations into the vibrational spectra of Cyclo(l-Ala-Gly) have been reported, providing detailed assignments of the observed bands. gre.ac.uk Raman polarization studies of aqueous samples are consistent with C₁ symmetry for the six-membered ring of Cyclo(l-Ala-Gly). gre.ac.uk These experimental findings, in conjunction with density functional theory (DFT) calculations, suggest that Cyclo(l-Ala-Gly) molecules adopt a boat conformation in both the solid and aqueous solution states. gre.ac.uk However, Raman spectroscopic results have also suggested that the molecule may deviate only slightly from planarity in the solid state. gre.ac.uk
Key vibrational modes for Cyclo(-ala-gly) include:
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) in related compounds | Notes |
|---|---|---|
| N-H Stretching | 3200-3400 | Sensitive to hydrogen bonding. A weak band around 3326 cm⁻¹ has been observed for cyclo(l-Ala-Gly). mdpi.com |
| C=O Stretching (Amide I) | 1630-1690 | A characteristic and intense band in the IR spectrum. For cyclo(l-Ala-l-Ala), this band appears at 1687 cm⁻¹ in the IR and 1648 cm⁻¹ in the Raman spectrum. researchgate.net |
| N-H Bending and C-N Stretching (Amide II) | 1510-1570 | This mode's character is significantly different in cis-peptides compared to trans-peptides. researchgate.net |
| CH₃ and CH₂ Stretching | 2850-3000 | Provides information on the aliphatic portions of the molecule. |
The potential energy distributions of the amide I and II modes in the cis-peptide linkage of cyclic dipeptides like Cyclo(-ala-gly) differ significantly from those in trans-peptides. researchgate.net For instance, deuterium (B1214612) substitution studies have shown that the cis-amide I vibrations have a larger contribution from N-H motion compared to their trans-amide counterparts. researchgate.net Conversely, cis-amide II vibrations exhibit a reduced N-H character. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of Cyclo(-ala-gly). These methods provide detailed insights into the molecule's geometry, stability, and electronic nature.
Conformational Energy Landscapes and Stability Analysis
DFT calculations have been pivotal in exploring the conformational possibilities of Cyclo(-ala-gly). Studies have shown that for isolated gas-phase cyclic dipeptides like Cyclo(-ala-gly), the lowest energy structures typically adopt a boat conformation. researchgate.netgre.ac.uk This non-planar structure is energetically more favorable than a planar arrangement of the diketopiperazine ring. researchgate.netnih.gov The stability of this boat conformation is a recurring theme in the computational analysis of similar cyclic dipeptides. researchgate.netresearchgate.net The exploration of the conformational energy landscape helps in identifying the most stable three-dimensional arrangements of the molecule, which is crucial for understanding its biological activity and interactions. acs.orgacs.orgbham.ac.uk
Prediction and Interpretation of Vibrational Spectra
The vibrational properties of Cyclo(-ala-gly) have been thoroughly investigated through a combination of experimental techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, and theoretical DFT calculations. researchgate.netgre.ac.uk There is a strong correlation between the experimentally observed vibrational bands and those calculated using DFT, which allows for confident assignment of the spectral features. researchgate.netgre.ac.uk These studies have examined the solid-state and aqueous solution spectra of Cyclo(-ala-gly) and its N-deuterated isotopomers. researchgate.netgre.ac.uk The calculations, often performed using the B3LYP functional with various basis sets, aid in understanding the vibrational modes, including the characteristic amide I and II bands of the cis-peptide linkage. researchgate.netgre.ac.uk For instance, the cis-amide I vibrations in cyclic dipeptides like Cyclo(-ala-gly) show a more significant N-H contribution compared to their trans-amide counterparts. researchgate.netgre.ac.uk
A summary of key vibrational modes for Cyclo(-ala-gly) and related dipeptides is presented below:
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Reference |
| Amide I (C=O stretch) | 1687 (IR), 1648 (Raman) for cyclo(L-Ala-L-Ala) | - | researchgate.net |
| Amide II | - | 1488 for monomeric cyclo(Ala-His) | researchgate.net |
| N-H stretch | 3326 for cyclo(l-Ala-Gly) | 3566 (antisymmetric), 3568 (symmetric) for isolated cyclo(l-Cys-d-Cys) | mdpi.comresearchgate.net |
| CH₂ bend | 1464, 1451 in a vanillin-derived imine compound | - | researchgate.net |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Natural Bond Orbital analysis)
The electronic properties of cyclic dipeptides have been explored using frontier molecular orbital (FMO) analysis and Natural Bond Orbital (NBO) analysis. figshare.comresearchgate.net FMO analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insights into the molecule's reactivity and electronic transitions. figshare.com
NBO analysis is a powerful tool to understand intramolecular bonding and charge delocalization. materialsciencejournal.orgwisc.edu It reveals hyperconjugative interactions, where electron density is transferred from lone pairs (like those on oxygen or nitrogen) to antibonding orbitals, contributing to the molecule's stability. figshare.commaterialsciencejournal.org These interactions, such as n → π* transitions, are crucial for stabilizing the molecular structure. southampton.ac.uk A high second-order perturbation energy (E(2)) value from NBO analysis indicates a strong interaction between electron donors and acceptors within the molecule. figshare.com
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior
Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic nature of molecules like Cyclo(-ala-gly) in a solution environment. nih.govacs.org These simulations provide a detailed picture of the conformational flexibility and how the molecule behaves over time in solvents like water. nih.govacs.orgpageplace.de
MD simulations have been used to investigate the solution structures of various cyclic peptides, revealing that their flexibility is a key determinant of their biological function and permeability across cell membranes. nih.govresearchgate.net For flexible cyclic pentapeptides, MD simulations have shown conformational flexibility around certain peptide bonds, which can lead to the formation of specific structural motifs like gamma turns. nih.gov The choice of force field in these simulations is critical for accurately predicting the conformational ensembles of cyclic peptides in solution. acs.org Understanding the solution behavior is essential as it more closely represents the physiological environment where these molecules exert their effects. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule like Cyclo(-ala-gly) might bind to a larger biological macromolecule, such as a protein or DNA. gre.ac.uknih.gov This method is crucial for understanding the potential biological targets of the compound and the nature of their interactions.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking studies on cyclic peptides have been employed to predict their binding modes and estimate their binding affinities to various biological targets. For instance, docking studies have been performed on cyclic peptides targeting integrins, which are cell surface receptors involved in cell adhesion. dergipark.org.trmdpi.com These studies can reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the peptide and amino acid residues in the binding site of the target protein. dergipark.org.trnih.gov
The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the interaction. dergipark.org.trlu.se For example, docking studies of a cyclic pentapeptide with αvβ3 integrin predicted a strong binding affinity, suggesting its potential as an inhibitor. dergipark.org.tr Similarly, docking studies have been used to investigate the interaction of cyclic dipeptides with DNA, identifying potential binding sites and interaction patterns. researchgate.netnih.gov These computational predictions are invaluable for rational drug design and for generating hypotheses that can be tested experimentally. mdpi.com
Biological Activities and Associated Mechanisms of Action
Enzyme Inhibition Potentials
Competitive Inhibition of Phospholipase A2
Current research available through targeted searches does not provide specific evidence detailing the competitive inhibition of phospholipase A2 by Cyclo(-ala-gly). While the inhibition of phospholipase A2 is a known mechanism for various compounds, direct studies linking it to Cyclo(-ala-gly) are not presently available in the search results.
Investigations into Other Enzyme Systems
Investigations into the inhibitory effects of Cyclo(-ala-gly) on other specific enzyme systems have not been detailed in the available scientific literature from the searches. General statements suggest that cyclic dipeptides are used to study enzyme activity, but specific targets for Cyclo(-ala-gly) have not been identified.
Cytotoxic and Anticancer Research
In Vitro Studies on Cancer Cell Lines
Cyclo(-ala-gly), identified as a metabolite from the mangrove endophytic fungus Penicillium thomi, has demonstrated notable cytotoxic effects against several human cancer cell lines in laboratory studies. medchemexpress.com Research has shown its ability to inhibit the growth of lung, liver, and colon cancer cells. medchemexpress.com
The efficacy of its cytotoxic activity is measured by the half-maximal inhibitory concentration (IC50), with observed values ranging from 9.5 to 18.1 μM across different cell lines. medchemexpress.com This indicates a potent level of activity at the micromolar level.
Table 1: Cytotoxicity of Cyclo(-ala-gly) against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (μM) |
|---|---|---|
| A549 | Lung Carcinoma | 9.5 - 18.1 |
| HepG2 | Liver Cancer | 9.5 - 18.1 |
Note: The source indicates the IC50 values fall within this range for the specified cell lines. medchemexpress.com
Cellular Pathways and Molecular Targets Involved in Cytotoxicity
While the cytotoxic effects of Cyclo(-ala-gly) have been established, the specific cellular pathways and molecular targets that mediate this activity are not detailed in the available research. Studies on other, different cyclodipeptides have sometimes pointed to mechanisms like cell cycle arrest, but this has not been specifically demonstrated for Cyclo(-ala-gly). mdpi.com Therefore, the precise mechanism by which Cyclo(-ala-gly) induces cancer cell death remains an area for further investigation.
Antimicrobial and Antifungal Efficacy
There is no specific information within the provided search results to substantiate the antimicrobial or antifungal efficacy of Cyclo(-ala-gly). While the broader class of cyclic dipeptides has been a subject of antimicrobial research, with some compounds showing broad-spectrum antibacterial or antifungal properties, these findings have not been specifically attributed to Cyclo(-ala-gly). nih.govsemanticscholar.org
Spectrum of Activity Against Bacteria and Fungi
Cyclic dipeptides (CDPs), including compounds structurally related to Cyclo(-ala-gly), have demonstrated a range of antimicrobial activities. While the specific spectrum for Cyclo(-ala-gly) is not extensively detailed, studies on similar molecules provide significant insights. For instance, a cyclopolypeptide containing an Ala-Gly-OMe unit showed good activity against the pathogenic fungus Candida albicans and the Gram-negative bacterium Pseudomonas aeruginosa nih.gov.
Table 1: Antimicrobial Activity of Selected Cyclic Dipeptides
| Cyclic Dipeptide | Target Organism | Observed Effect |
|---|---|---|
| Cyclopolypeptide (with Ala-Gly) | Candida albicans | Good antimicrobial activity |
| Cyclopolypeptide (with Ala-Gly) | Pseudomonas aeruginosa | Good antimicrobial activity |
| Cyclo(His-Ala) | Bacteria | Limited potential |
| Cyclo(His-Ala) | Candida albicans | Significant growth inhibition |
| Cyclo(His-Gly) | Bacteria | Limited potential |
| Cyclo(His-Gly) | Candida albicans | Significant growth inhibition |
| Cyclo(Phe-Pro) / Cyclo(Pro-Trp) | Various Bacteria | Broad-spectrum antibacterial properties |
| Cyclo(Trp-Pro) / Cyclo(Trp-Trp) | Various Fungi | Broad-spectrum antifungal properties |
Role in Intercellular Communication and Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to regulate gene expression in response to population density. This process relies on the production and detection of small signaling molecules called autoinducers frontiersin.org. Diketopiperazines (DKPs), the family to which Cyclo(-ala-gly) belongs, have been identified as key players in this intercellular signaling.
Research has shown that Gram-negative bacteria such as Pseudomonas aeruginosa produce DKPs, including cyclo(ΔAla-L-Val) and cyclo(L-Pro-L-Tyr) nih.gov. These molecules can activate or antagonize LuxR-based QS systems, which are typically responsive to N-acylhomoserine lactone (AHL) autoinducers nih.gov. This activity suggests that DKPs can participate in the cross-talk between different bacterial signaling systems nih.gov. While direct studies on Cyclo(-ala-gly) are limited, its structural similarity to known QS-modulating DKPs suggests a potential role in interfering with or participating in bacterial communication, which could influence processes like virulence factor production and biofilm formation frontiersin.orgmdpi.com.
Neuroprotective and Anti-inflammatory Modulations
Cyclo(L-Ala-L-Gly) has been specifically identified in research exploring its role in modulating neuroprotective and anti-inflammatory pathways chemimpex.com. The unique cyclic structure of these dipeptides allows them to mimic natural peptides, potentially leading to improved interactions with biological targets chemimpex.com.
Studies on analogous cyclic dipeptides have provided evidence for these effects. For example, Cyclo(Gly-Pro) can attenuate nociceptive behavior and inflammatory responses in animal models itjfs.commdpi.com. Other compounds, such as Cyclo(Val-Pro) and Cyclo(His-Pro), have also demonstrated anti-inflammatory and neuroprotective properties, with the latter showing potential in protecting against oxidative stress itjfs.com. The mechanisms underlying these activities may involve the inhibition of pro-inflammatory cytokines. Research on the cyclic peptide cyclosquamosin D and its analogs has shown they can suppress the secretion of key inflammatory mediators like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in macrophages nih.gov. These findings support the potential for Cyclo(-ala-gly) to exert similar neuroprotective and anti-inflammatory effects.
Influence on Cellular Processes
Enhancement of Cell Adhesion and Proliferation
Contrary to enhancing proliferation, current research indicates that Cyclo(-ala-gly) has an inhibitory effect on the proliferation of certain cell types, particularly cancer cells. As a metabolite of the mangrove endophytic fungus Penicillium thomi, Cyclo(-ala-gly) has been shown to exhibit cytotoxicity against human lung (A549), liver (HepG2), and colon (HT29) cancer cells medchemexpress.com.
The inhibitory concentration (IC50) values, which represent the concentration required to inhibit the growth of 50% of the cells, were found to be in the micromolar range, indicating significant antiproliferative activity medchemexpress.com. This effect is not unique to Cyclo(-ala-gly), as many other cyclic dipeptides have been investigated as potential anti-cancer agents due to their cytotoxic and cytostatic effects nih.govmdpi.commdpi.comnih.gov. For instance, cyclo(His-Ala) inhibits the growth of HT-29, MCF-7, and HeLa carcinoma cells nih.gov. There is currently a lack of information regarding the specific role of Cyclo(-ala-gly) in promoting cell adhesion.
Table 2: Cytotoxic Activity of Cyclo(-ala-gly)
| Cell Line | Cancer Type | IC50 Value (μM) |
|---|---|---|
| A549 | Lung | 9.5 - 18.1 |
| HepG2 | Liver | 9.5 - 18.1 |
| HT29 | Colon | 9.5 - 18.1 |
Data sourced from MedChemExpress medchemexpress.com
Modulation of Intracellular Signaling Pathways
The observed biological effects of Cyclo(-ala-gly) and related compounds are intrinsically linked to their ability to modulate intracellular signaling pathways. The cytotoxic activity against cancer cells implies that Cyclo(-ala-gly) may interfere with pathways essential for cell survival, proliferation, and apoptosis.
Furthermore, the anti-inflammatory properties seen in analogous cyclic dipeptides suggest an interaction with signaling cascades that regulate immune responses. The suppression of pro-inflammatory cytokines such as IL-6 and TNF-α points to the modulation of pathways like the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation nih.gov. The neuroprotective effects of the related compound cyclo(Gly-Pro) have been linked to its ability to attenuate cellular damage through the MDM2-p53 pathway, which is crucial for cell cycle regulation and tumor suppression mdpi.com. These examples highlight the potential for Cyclo(-ala-gly) to act as a modulator of key signaling events within the cell.
Biomolecule Stabilization and Conformational Influence
The rigid, cyclic structure of diketopiperazines like Cyclo(-ala-gly) is a defining feature that can influence the conformation and stability of other biomolecules. The planarity of the peptide bonds within the ring constrains its flexibility, making it a stable scaffold nih.gov. This inherent stability can be conferred to larger peptides or proteins if incorporated into their structure.
Nuclear magnetic resonance (NMR) studies of other flexible cyclic pentapeptides containing alanine (B10760859) and glycine (B1666218) have revealed that they adopt specific, populated conformations in solution, often involving structures like β-turns and γ-turns nih.gov. The conformation of cyclic peptides can also be significantly influenced by their environment and interactions with other molecules, such as metal ions. For example, the binding of Mg2+ ions can induce a distinct, asymmetric conformation in cyclic hexapeptides containing glycine and proline residues nih.gov. While direct evidence of Cyclo(-ala-gly) stabilizing a specific protein is not available, its defined conformational properties suggest it could influence the folding, stability, and function of interacting biomolecules.
Immunomodulatory Properties
Studies investigating the immunomodulatory effects of cyclic peptides have demonstrated their capacity to suppress the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This inhibition is a key indicator of a compound's potential to mitigate inflammatory processes. The mechanism often involves the modulation of signaling pathways within immune cells, such as macrophages. nih.gov
For instance, research on various synthetic cyclic peptides has shown that specific amino acid substitutions can lead to a significant reduction in the secretion of IL-6 and TNF-α from lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov Macrophages are pivotal cells in the innate immune system, and their activation by pathogens or other inflammatory stimuli leads to the release of a cascade of cytokines that orchestrate the inflammatory response. The ability of cyclic dipeptides to curb this response highlights their therapeutic potential.
While direct, detailed mechanistic studies on Cyclo(-ala-gly) are limited in publicly available literature, the activities of structurally similar compounds provide a framework for its potential actions. The immunomodulatory effects of the amino acid glycine, a constituent of Cyclo(-ala-gly), are well-documented. Glycine can act on inflammatory cells like macrophages to suppress the activation of transcription factors and the formation of inflammatory cytokines. nih.govnih.govresearchgate.netdoi.org This suggests that the glycine component within the cyclic structure of Cyclo(-ala-gly) may contribute to its immunomodulatory profile.
Further research is necessary to fully elucidate the specific interactions of Cyclo(-ala-gly) with immune cells, such as T-lymphocytes and macrophages, and to map the precise signaling pathways it affects. nih.gov Understanding these mechanisms is crucial for harnessing the full therapeutic potential of this and other related cyclic dipeptides in the context of inflammatory and autoimmune disorders.
| Compound Studied | Cell Line | Stimulant | Cytokine Inhibited | Observed Effect |
| Analogs of Cyclosquamosin D and Met-cherimolacyclopeptide B | Murine Macrophage J774A.1 | Lipopolysaccharide (LPS) | IL-6, TNF-α | Suppression of pro-inflammatory cytokine secretion. nih.gov |
Investigations into Interactions with Biological Macromolecules
Peptide-Protein Binding Studies
Cyclo(-ala-gly) has been identified as a molecule that can participate in peptide-protein interactions, influencing protein stability and function. biosynth.comsmolecule.com
The structure of Cyclo(-ala-gly), featuring two secondary amide groups within its six-membered ring, allows it to engage in hydrogen bonding. smolecule.commdpi.com This capability is fundamental to its interactions with proteins. Molecular modeling studies suggest that Cyclo(-ala-gly) can interact with hydrophilic surfaces, which is a common characteristic of protein exteriors. biosynth.com The peptide's backbone can form hydrogen bonds with corresponding donor and acceptor sites on a protein's surface or within its binding pockets. annualreviews.org
Thermodynamic studies have been conducted to characterize the interactions between cyclic dipeptides, including Cyclo(-ala-gly), and various molecules in aqueous solutions. nih.gov These studies help in understanding the energetic favorability of these interactions. The transfer free energies of cyclic dipeptides from water to different solutions provide insights into the nature of the non-covalent forces at play. nih.gov For instance, the interaction strength is influenced by factors such as hydrophobicity and the presence of charged groups. acs.orgmdpi.com While specific quantitative data on the non-covalent interactions of Cyclo(-ala-gly) with a wide range of proteins is still an area of active research, the foundational principles of peptide-protein interactions suggest that a combination of hydrogen bonding and van der Waals forces governs its binding.
Cyclo(-ala-gly) has been noted for its use in protein engineering and its ability to stabilize biomolecules. biosynth.com The rigid, cyclic structure of dipeptides like Cyclo(-ala-gly) can be incorporated into larger peptide sequences to induce specific conformations, such as β-turns. worldscientific.com This conformational constraint can enhance the stability of the resulting protein or peptide. The presence of homologous sequences to Cyclo(-ala-gly) in proteins may contribute to their stabilization through hydrogen bonding interactions. biosynth.com
Research into other cyclic peptides has shown that they can be designed to stabilize specific protein structures, such as the α-turn, which is a structural motif found in key sites of proteins like enzyme active sites. researchgate.net While direct studies detailing the specific mechanisms of Cyclo(-ala-gly) in stabilizing a broad range of proteins are ongoing, its properties as a rigid building block make it a valuable tool in the field of protein engineering. chemimpex.com The stabilization effect of cyclic dipeptides is often attributed to their reduced conformational flexibility compared to their linear counterparts, which can pre-organize a peptide chain into a desired bioactive conformation.
Nucleic Acid Interactions (e.g., DNA Binding and Intercalation)
The interaction of small molecules with nucleic acids is a significant area of research, particularly in the development of therapeutic agents. For cyclic peptides, these interactions can occur through various modes, including groove binding and intercalation between base pairs. scielo.org.mxresearchgate.net
While there is extensive research on the interaction of various cyclic peptides with DNA, specific studies focusing solely on Cyclo(-ala-gly) are less common. However, related studies on other cyclic dipeptides provide a framework for understanding potential interactions. For example, molecular docking studies on Cyclo(Ala-His) have shown that it can interact with DNA through hydrogen bonding with specific nucleic acids. researchgate.net The binding affinity of such interactions can be significant, suggesting a stable complex formation. researchgate.net
The process of intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. scielo.org.mxresearchgate.net This type of interaction typically requires a planar aromatic system within the molecule. Given that Cyclo(-ala-gly) does not possess a large planar aromatic moiety, its potential for strong intercalative binding is likely limited compared to known DNA intercalators which often contain fused aromatic rings. scielo.org.mxresearchgate.net However, non-intercalative binding to the major or minor groove of DNA through hydrogen bonds and electrostatic interactions remains a possibility. Further experimental and computational studies are needed to fully elucidate the specific DNA binding mode and affinity of Cyclo(-ala-gly).
Cyclo Ala Gly in Peptide Mimicry and Analog Design
Design Principles for Mimicking Bioactive Peptide Conformations
The primary goal of using scaffolds like Cyclo(-ala-gly) is to create a conformationally pre-organized molecule. nih.gov Peptides in solution exist as an equilibrium of multiple conformations, and only a specific one is typically responsible for biological activity. The process of binding to a receptor requires the peptide to adopt this "bioactive" conformation, which is entropically unfavorable. By using a rigid cyclic scaffold, the molecule is locked into a shape that more closely resembles the required bioactive conformation, reducing the entropic penalty upon binding and potentially leading to higher affinity and selectivity for the target receptor. nih.govamericanelements.com
The rigid backbones of cyclic dipeptides, such as Cyclo(-ala-gly), make them particularly attractive scaffolds for drug discovery. atamanchemicals.com They are especially effective at mimicking turn structures, like β-turns and γ-turns. wikipedia.orgmpg.de These turn motifs are commonly found in the exposed loop regions of proteins and are frequently critical for molecular recognition and binding events. mpg.defishersci.ca Therefore, by presenting amino acid side chains in a well-defined spatial orientation similar to that of a native peptide's turn, Cyclo(-ala-gly) based analogs can effectively mimic the function of much larger protein structures. mpg.defishersci.ca This approach has been successfully used to design analogs that target a variety of biological processes, including cell adhesion and hormone regulation. americanelements.comfishersci.ca
Synthesis and Characterization of Conformationally Constrained Analogs
The synthesis of Cyclo(-ala-gly) and its analogs typically involves a two-step process: the creation of a linear peptide precursor followed by an intramolecular cyclization. biosino.org The linear dipeptide, either H-Ala-Gly-OH or H-Gly-Ala-OH, is first assembled using standard peptide synthesis methods, often employing Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the amino terminus. nih.gov
The crucial cyclization step is performed under high-dilution conditions (≤1 mM) to favor the intramolecular reaction over intermolecular polymerization, which would lead to unwanted linear oligomers. biosino.org This involves activating the C-terminus of the linear peptide and allowing it to react with the deprotected N-terminal amine. biosino.org Various coupling agents, such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be used to facilitate this ring-closing reaction. nih.govbiosino.orgontosight.ai
Once synthesized, the conformational properties of the analogs are extensively characterized. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool used to determine the three-dimensional solution structure. wikipedia.org This experimental data is often combined with computational methods like molecular dynamics (MD) simulations to gain a more detailed understanding of the peptide's conformational landscape. wikipedia.orgfishersci.co.uk These characterization techniques are essential to confirm that the synthesized analog adopts the intended constrained conformation.
The physicochemical properties of cyclic peptides differ significantly from their linear counterparts, as illustrated by the comparison between Cyclo(-ala-gly) and linear Ala-Gly.
Table 1: Comparison of Physicochemical Properties. Cyclization significantly reduces aqueous solubility and melting enthalpy by constraining the molecular structure and altering intermolecular forces. biosino.org
Incorporation of Non-Natural Amino Acids and Heterocyclic Scaffolds for Functional Diversification
To further refine the structure and function of Cyclo(-ala-gly) analogs, medicinal chemists often incorporate non-natural amino acids or replace parts of the peptide backbone with heterocyclic scaffolds. fishersci.nowikipedia.orgamericanelements.com
The introduction of non-proteinogenic amino acids (NPAAs) is a powerful tool for modifying the properties of a peptide. americanelements.com These modifications can enhance conformational stability, improve resistance to enzymatic degradation, and fine-tune biological activity. mpg.deamericanelements.com
Common modifications include:
N-Methylation: Adding a methyl group to a backbone amide nitrogen removes a hydrogen bond donor and can introduce steric constraints, which helps to lock in a specific conformation and often increases cell permeability and metabolic stability. americanelements.comfishersci.co.uk
β-Amino Acids: The inclusion of β-amino acids, which contain an extra carbon in their backbone, expands the ring size and alters the conformational preferences of the cyclic peptide, sometimes favoring different types of turn structures. mpg.debiosino.org For example, the incorporation of β-alanine can introduce additional flexibility, which can be harnessed in the design process. biosino.org
Table 2: Functional Diversification using Non-Natural Amino Acids (NPAAs). The strategic incorporation of NPAAs allows for fine-tuning of the conformational and physicochemical properties of cyclic peptide analogs.
Another advanced strategy involves replacing one or more amide bonds, or even an entire amino acid residue, with a heterocyclic ring system. wikipedia.org Heterocycles such as oxazoles, thiazoles, and triazoles can act as peptide bond isosteres, meaning they mimic the geometry of the amide bond while conferring increased rigidity and metabolic stability. wikipedia.orgontosight.ai For instance, a 1,2,3-triazole ring can be synthesized via "click chemistry" to replace a peptide bond, serving as a stable and effective turn-stabilizing element. ontosight.ai The iterative replacement of amino acids with azole rings has been shown to systematically improve properties like lipophilicity and membrane permeability by altering hydrogen bonding patterns and reducing the polar surface area of the macrocycle. thegoodscentscompany.com These heterocyclic scaffolds not only constrain the peptide conformation but also introduce novel chemical functionalities for further derivatization. ontosight.aithegoodscentscompany.com
Advanced Biomedical and Biotechnological Applications
Application in Drug Design and Development
The unique scaffold of Cyclo(-ala-gly) provides a foundation for creating novel therapeutic agents and sophisticated drug delivery mechanisms. Its cyclic nature imparts resistance to enzymatic degradation, a common challenge with linear peptides, thereby enhancing its potential for therapeutic applications. cymitquimica.com
Cyclo(-ala-gly) serves as a fundamental building block in the synthesis of more complex peptide-based therapeutics. chemimpex.com Its rigid structure can mimic the conformation of natural peptides, allowing for improved interaction with biological targets. chemimpex.com This characteristic is being explored for the development of new drugs, with some research pointing towards potential applications in treating metabolic disorders and cancer. chemimpex.com The stability and bioavailability of therapeutics can be enhanced by incorporating the Cyclo(-ala-gly) structure. chemimpex.com This approach is part of a broader strategy in drug design that utilizes cyclic peptides to overcome the limitations of linear peptides, such as poor stability and low cell permeability. researchgate.netnih.gov By grafting bioactive peptide sequences onto stable cyclic scaffolds like those related to cyclotides, researchers aim to create a new generation of peptide-based drugs with improved pharmacological properties. researchgate.netmdpi.comuq.edu.au
Research into related cyclic dipeptides has shown a range of biological activities:
Anticancer: Cyclo(His-Ala) has demonstrated significant anticancer activity and is considered a candidate for inclusion in targeted drug delivery systems. researchgate.net Similarly, Cyclo(Ala-Pro) has shown toxicity towards cancer cell lines such as A549, HCT-116, and HepG2. medchemexpress.com
Neuroprotection: Analogs like cyclo(Pro-Gly) have shown neuroprotective effects after ischemic brain injury. nih.gov
Antimicrobial: Other cyclic dipeptides have been investigated for their antimicrobial properties. smolecule.com
These examples, while not directly involving Cyclo(-ala-gly), illustrate the therapeutic potential inherent in the cyclic dipeptide scaffold. The ability to modify the core structure, for instance by attaching different functional groups, allows for the creation of a diverse library of compounds with potential applications across various diseases. smolecule.com
Cyclo(-ala-gly) and related cyclic peptides are being investigated for their role in creating advanced drug delivery systems. chemimpex.com The structural properties of these molecules can be leveraged to improve the pharmacokinetics and bioavailability of therapeutic agents. chemimpex.com For instance, their incorporation into polymer chains can lead to the development of new biocompatible materials suitable for drug delivery. smolecule.com
One area of focus is the development of self-assembling systems. Short peptides containing amino acids like alanine (B10760859) and glycine (B1666218) can self-assemble into various nanostructures, such as nanotubes or nanovesicles, which can serve as carriers for drugs. nih.gov This self-assembly is driven by a combination of hydrophobic and electrostatic interactions. nih.gov These nanocarriers can be designed to be "smart" materials that respond to specific biological stimuli, such as pH or enzymes, to release their therapeutic payload in a targeted manner. nih.gov
Furthermore, hydrophilic cyclic dipeptides are considered ideal candidates for encapsulation within delivery systems like liposomes. researchgate.net This approach can help overcome challenges such as low cellular permeability, enhancing the delivery of the therapeutic agent to its target. researchgate.net
Development of Biosensors and Diagnostic Tools
The unique properties of cyclic peptides also lend themselves to the development of sensitive and specific biosensors and diagnostic tools. chemimpex.com These tools are essential for detecting biomolecules associated with various medical conditions. chemimpex.com
Cyclic peptides can be used as bio-recognition elements in biosensors. researchgate.net For instance, peptide nanotubes, which can be formed by the self-assembly of dipeptides, have been explored for biosensor applications due to their biocompatibility and properties similar to carbon nanotubes. researchgate.net These peptide nanotube-modified electrodes can demonstrate a direct response to specific molecules, forming the basis of a sensitive detection system. researchgate.net Such biosensors could be used to measure glucose levels by monitoring the byproducts of enzymatic reactions, or to detect other important biomolecules. researchgate.net
The ability to conjugate cyclic peptides with imaging agents like fluorophores or radiolabels is another key aspect of their use in diagnostics. researchgate.net For example, cyclic RGD peptides have been conjugated with dyes to create probes for imaging tumors. researchgate.net The specificity of the peptide for certain cell surface receptors, such as integrins that are often overexpressed on tumor cells, allows for targeted imaging. smolecule.com This approach addresses limitations of some probes, such as short circulation times, thereby improving their targeting efficacy. researchgate.net
Future Research Directions and Emerging Paradigms
Comprehensive Elucidation of Biological Mechanisms at the Molecular Level
The foundational knowledge of Cyclo(-ala-gly) indicates its potential as a cytotoxic agent. Research has shown that as a metabolite of the mangrove endophytic fungus Penicillium thomi, it exhibits cytotoxicity against human lung carcinoma (A549), liver carcinoma (HepG2), and colon adenocarcinoma (HT29) cells, with IC50 values reported to be between 9.5 and 18.1 μM. medchemexpress.com This observed bioactivity provides a compelling starting point for future investigations.
However, the current understanding is largely phenomenological. The next critical step is to move beyond the observation of cytotoxicity to a comprehensive elucidation of its molecular mechanisms. Future research must focus on identifying the specific intracellular targets and signaling pathways that Cyclo(-ala-gly) modulates to exert its effects. It is known that other cyclic peptides can exert their influence by disrupting cell membranes or interacting with specific protein targets. sb-peptide.com For instance, some cyclic peptides function as integrin inhibitors, which is a mechanism relevant to cancer therapy. dergipark.org.tr Therefore, a key research direction will be to determine if Cyclo(-ala-gly) acts via membrane disruption, inhibition of key enzymes, or by interfering with protein-protein interactions crucial for cancer cell survival. Unraveling these details will be essential for its development as a potential therapeutic agent. chemimpex.com
Development of Advanced Analytical and Screening Methodologies
The ability to accurately detect and quantify Cyclo(-ala-gly) in complex biological matrices is fundamental to advancing its study. Currently, liquid chromatography-mass spectrometry (LC-MS/MS) stands as a robust and widely used technique for the analysis of cyclic dipeptides (also known as diketopiperazines, or DKPs). tandfonline.combiosynth.comtandfonline.com Methods have been developed for the simultaneous analysis of dozens of different DKPs in various food and biological samples, demonstrating the power of this platform. tandfonline.comscribd.com
Looking forward, the development of high-throughput screening (HTS) methodologies is a crucial paradigm shift. bmglabtech.com The creation of large, combinatorial libraries of cyclic peptides necessitates rapid and efficient screening techniques to identify "hit" compounds with desired biological activities. nih.gov Future research should therefore focus on adapting and optimizing HTS assays, such as those based on fluorescence intensity or time-resolved fluorescence energy transfer (TR-FRET), to screen for the cytotoxic effects of Cyclo(-ala-gly) and its analogs against a wide panel of cancer cell lines. bmglabtech.com Furthermore, the development of novel biosensors and advanced cellular imaging techniques could provide real-time data on the compound's uptake, subcellular localization, and engagement with its molecular targets, offering deeper insights into its mechanism of action.
Exploration of Novel Biosynthetic Pathways and Natural Sources
Cyclo(-ala-gly) is a natural product, and its known sources include the fungi Aspergillus fumigatus and Penicillium thomi. medchemexpress.combiosino.org Fungi, particularly from the genera Aspergillus and Penicillium, are well-documented producers of a vast array of diketopiperazine alkaloids. mdpi.comresearchgate.netfrontiersin.org The biosynthesis of these cyclic dipeptides is typically carried out by one of two major enzyme families: nonribosomal peptide synthetases (NRPSs) or cyclodipeptide synthases (CDPSs), the latter of which often utilize aminoacyl-tRNAs hijacked from primary metabolism. mdpi.comnih.govnih.gov
A significant future research direction is the use of genome mining to identify the specific biosynthetic gene cluster (BGC) responsible for Cyclo(-ala-gly) production in its source organisms. nih.govnih.govescholarship.org By analyzing the genomes of P. thomi and A. fumigatus, researchers can pinpoint the core synthase (either NRPS or CDPS) and the associated tailoring enzymes that construct the final molecule. researchgate.net Identifying and characterizing these enzymes will not only confirm the biosynthetic pathway but also provide powerful tools for synthetic biology. nih.gov Heterologous expression of the BGC in a host like E. coli or yeast could enable sustainable production and, more importantly, facilitate combinatorial biosynthesis and metabolic engineering to generate novel, structurally diverse analogs of Cyclo(-ala-gly). researchgate.netresearchgate.net
Rational Design of Cyclo(-ala-gly) Analogs with Enhanced Specificity and Potency
While Cyclo(-ala-gly) shows promising cytotoxicity, its development into a therapeutic agent will likely require optimization through rational design. chemimpex.com The field of cyclic peptide drug discovery has established powerful strategies for enhancing the biological activity, selectivity, and pharmacokinetic properties of lead compounds. frontiersin.orgnih.gov These strategies will be central to the future of Cyclo(-ala-gly) research.
The first step involves detailed structure-activity relationship (SAR) studies. nih.gov This can be achieved by systematically synthesizing analogs where each part of the molecule is altered. For example, an "alanine scan," where residues are sequentially replaced with alanine (B10760859), can reveal which components are critical for bioactivity. acs.org For Cyclo(-ala-gly), this would involve creating analogs with different amino acids in place of alanine or glycine (B1666218), or by modifying the peptide backbone, for instance, through N-methylation. acs.orgscite.ai The goal of these modifications is to create analogs with increased potency against cancer cells and, crucially, enhanced specificity, thereby reducing potential toxicity to healthy cells. nih.govxiahepublishing.com The conformationally constrained 2,5-diketopiperazine scaffold is an attractive starting point for such drug discovery efforts. nih.govfrontiersin.org
Integration of Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational modeling and experimental validation represents a powerful, emerging paradigm for accelerating drug discovery. arxiv.orgnih.govacs.org For Cyclo(-ala-gly), this integrated approach holds immense potential. Computational techniques such as Density Functional Theory (DFT) can be used to determine the stable conformations and spectral properties of the molecule, providing a foundational understanding of its structure. researchgate.netresearchgate.netmdpi.comacs.org
Moving forward, molecular dynamics simulations can predict the conformational landscape of Cyclo(-ala-gly) and its designed analogs in a biological environment, while molecular docking can identify potential binding modes with target proteins. dergipark.org.trresearchgate.net These in silico predictions are invaluable for generating hypotheses and prioritizing which analogs to synthesize and test experimentally. researchgate.net This creates an efficient, iterative cycle: computational tools guide the design of a small number of high-potential analogs, which are then synthesized and evaluated in biological assays. The experimental results then feed back to refine the computational models, leading to increasingly accurate predictions and a more rapid path to optimized compounds with improved therapeutic profiles. frontiersin.orgarxiv.org This integration significantly reduces the time and cost associated with traditional trial-and-error screening. arxiv.org
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
